An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol: Core Basic Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol: Core Basic Properties for Researchers and Drug Development Professionals
Introduction
2-[2-(Dimethylamino)ethoxy]ethanol, commonly abbreviated as DMAEE, is a versatile organic compound with the molecular formula C₆H₁₅NO₂.[1][2][3] This polyfunctional molecule incorporates a tertiary amine, an ether linkage, and a hydroxyl group, rendering it a valuable intermediate and additive in a multitude of chemical applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of DMAEE's fundamental properties is crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of the core basic properties of DMAEE, including its physicochemical characteristics, synthesis, and key applications, with a focus on data-driven insights and detailed experimental methodologies.
Core Physicochemical Properties
DMAEE is a clear, colorless to light yellow liquid at room temperature with a characteristic mild, amine-like odor. Its utility in various applications stems from its specific physical and chemical properties, which are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ | [1][3] |
| Molecular Weight | 133.19 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 95 °C at 15 mmHg (20 hPa) | |
| Density | 0.954 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 | |
| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |
| pKa (Predicted) | 14.37 ± 0.10 | |
| Water Solubility | Soluble | |
| CAS Number | 1704-62-7 | [2][3] |
Basicity
Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol
The industrial synthesis of DMAEE is primarily achieved through the reaction of dimethylamine with ethylene oxide.[1][2] An alternative laboratory-scale synthesis involves the reaction of diethylene glycolamine with paraformaldehyde and formic acid.
Experimental Protocol: Synthesis from Diethylene Glycolamine
This protocol details a laboratory-scale synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.
Materials:
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Diethylene glycolamine
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Paraformaldehyde
-
Formic acid (88%)
-
Three-necked flask (250 mL)
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Distillation apparatus
Procedure:
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Reaction Setup: To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde. Stir the mixture for 30 minutes.
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Addition of Formic Acid: Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the flask.
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Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 1 hour.
-
Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80 °C to remove lower-boiling impurities.
-
Purification: Transfer the remaining reaction solution to a 500 mL distillation flask.
-
Fractional Distillation: Conduct a fractional distillation under reduced pressure (-0.094 MPa). Collect and discard the initial fraction that distills at approximately 62 °C.
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Product Collection: Collect the fraction that distills at 121 °C. This is the purified 2-[2-(Dimethylamino)ethoxy]ethanol.
Applications in Research and Development
DMAEE's unique combination of functional groups makes it a valuable tool in several areas of chemical research and development.
Catalyst for Polyurethane Foams
One of the most significant applications of DMAEE is as a catalyst in the production of polyurethane foams.[2] Its tertiary amine group catalyzes the reaction between isocyanates and polyols. The hydroxyl group allows DMAEE to be chemically incorporated into the polymer backbone, which reduces the odor of the final product.
Experimental Protocol: Polyurethane Foam Formation (Illustrative)
This protocol provides a general outline for the preparation of a polyurethane foam using DMAEE as a catalyst. The specific ratios of reactants will vary depending on the desired foam properties.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)
-
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) as a catalyst
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, pentane)
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Reaction vessel (e.g., a disposable cup)
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Stirring rod
Procedure:
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Premix Preparation: In the reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and DMAEE catalyst.
-
Isocyanate Addition: Add the diisocyanate to the premix.
-
Mixing: Immediately and vigorously stir the mixture for a short period (typically 5-10 seconds) until it becomes homogeneous.
-
Foam Rise: Allow the mixture to expand freely. The reaction is exothermic and will proceed rapidly. The foam will rise and then cure.
-
Curing: Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature to achieve its final physical properties.
Intermediate in the Synthesis of Surfactants
DMAEE serves as a precursor in the synthesis of cationic surfactants.[2] The tertiary amine can be quaternized to introduce a positive charge, while the hydroxyl group provides a site for further modification or contributes to the hydrophilic character of the surfactant molecule. These surfactants have applications as corrosion inhibitors and biocides, particularly in the oil and gas industry.[2]
Precursor for Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, DMAEE is utilized as an intermediate in the synthesis of more complex molecules that may become active pharmaceutical ingredients.[1][4] Its bifunctional nature allows for sequential reactions, building up a molecular scaffold. While not typically a component of the final drug product due to its basicity, its role as a building block is significant.
Biological Activity and Signaling Pathways
Based on available scientific literature, 2-[2-(Dimethylamino)ethoxy]ethanol is primarily recognized for its role as a chemical intermediate and catalyst. There is currently no significant body of research indicating that DMAEE directly and specifically interacts with or modulates biological signaling pathways in the manner of a bioactive signaling molecule. Its biological effects are more generally associated with its physicochemical properties, such as its basicity and potential for irritation at high concentrations. Researchers should handle DMAEE with appropriate safety precautions, as it can be harmful in contact with skin and cause severe skin burns and eye damage.[5]
Conclusion
2-[2-(Dimethylamino)ethoxy]ethanol is a commercially significant chemical with a well-defined set of basic properties that make it highly useful in various industrial and research settings. Its weakly basic nature, coupled with its dual functionality, underpins its primary applications as a catalyst for polyurethanes and as a key intermediate in the synthesis of surfactants and active pharmaceutical ingredients. For professionals in drug development and chemical research, a clear understanding of its synthesis, physicochemical properties, and reactivity is essential for leveraging its potential in the creation of new materials and molecules. Further research into its potential biological interactions, if any, could open up new avenues for its application.
References
- 1. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]
- 2. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 3. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mallak Chemicals [mallakchemicals.com]
- 5. 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol | C8H19NO3 | CID 10845034 - PubChem [pubchem.ncbi.nlm.nih.gov]
